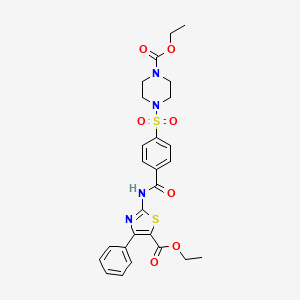

Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O7S2/c1-3-36-24(32)22-21(18-8-6-5-7-9-18)27-25(38-22)28-23(31)19-10-12-20(13-11-19)39(34,35)30-16-14-29(15-17-30)26(33)37-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOCNVOZQIOCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its complex structure, it’s plausible that the compound could influence multiple biochemical pathways, potentially leading to a broad spectrum of biological effects.

Pharmacokinetics

For instance, the ethoxycarbonyl group could potentially enhance the compound’s lipophilicity, aiding in absorption and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its activity.

Biological Activity

Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and sulfonamide functionalities, contributing to its diverse biological interactions. Its molecular formula is C₁₈H₃₁N₃O₅S, with a molecular weight of approximately 510.58 g/mol. The structural complexity allows for various modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant antibacterial activity |

| Staphylococcus aureus | Significant antibacterial activity |

| Pseudomonas aeruginosa | Moderate antibacterial activity |

| Streptococcus pyogenes | Moderate antibacterial activity |

| Klebsiella pneumoniae | Moderate antibacterial activity |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

Thiazole derivatives have been recognized for their anticancer properties. Studies have shown that similar thiazole-containing compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, the presence of electron-donating groups in the structure enhances the anticancer activity:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly impact biological efficacy .

Study on Antimicrobial Activity

In a study published in 2012, a series of thiazole derivatives similar to this compound were synthesized and screened for antibacterial and antifungal activities. The results demonstrated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of thiazole derivatives in treating infections .

Study on Antitumor Activity

A recent investigation focused on the anticancer potential of thiazole derivatives revealed promising results against various cancer cell lines. The study identified specific substitutions on the thiazole ring that enhanced cytotoxic effects, suggesting a pathway for optimizing therapeutic agents based on this compound .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including sulfonylation, amide coupling, and esterification. Key considerations include:

- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation : H/C NMR identifies functional groups (e.g., piperazine sulfonyl at δ 3.2–3.5 ppm; thiazole protons at δ 7.8–8.2 ppm) .

- Purity assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) detects impurities (<2%) .

- Mass analysis : HRMS (ESI+) validates the molecular ion peak (e.g., m/z 567.18 for [M+H]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate target binding affinity .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses to receptors like kinase domains, clarifying mechanism discrepancies .

- Dose-response studies : EC/IC curves under standardized conditions (pH 7.4, 37°C) reduce variability .

Q. What methodologies improve the compound’s metabolic stability for in vivo studies?

- Liver microsome assays : Assess Phase I/II metabolism (e.g., CYP450-mediated oxidation) to identify vulnerable sites .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to reduce esterase-mediated hydrolysis .

- Formulation strategies : Nanoencapsulation (PLGA nanoparticles) prolongs half-life in plasma .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Functional group substitution : Replace the ethoxycarbonyl group with tert-butoxycarbonyl to evaluate steric effects on piperazine sulfonyl interactions .

- Bioisosteric replacement : Swap the thiazole ring with oxazole or pyridine and test inhibitory activity against target enzymes .

- 3D-QSAR modeling : CoMFA/CoMSIA analyses correlate substituent electronegativity with potency .

Q. What experimental approaches are recommended for in vivo pharmacological evaluation?

- Pharmacokinetics : Intravenous/oral administration in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .

- Toxicity screening : Acute/chronic dosing studies (OECD guidelines) assess hepatorenal toxicity via ALT/AST and creatinine levels .

- Disease models : Xenograft models (e.g., HT-29 colon cancer) evaluate tumor growth inhibition at 10–50 mg/kg doses .

Methodological Challenges

Q. How can impurities from multi-step synthesis be identified and mitigated?

- Common impurities : Unreacted sulfonyl chloride (retention time 2.8 min in HPLC) or hydrolyzed ester byproducts .

- Mitigation : Inert atmosphere (N) during amide coupling reduces oxidation byproducts .

- Quality control : Use preparative HPLC (C18, 10 μm) for bulk purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.